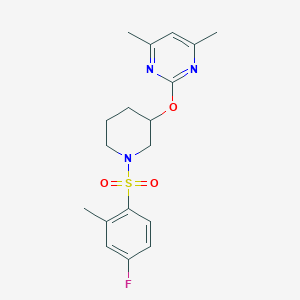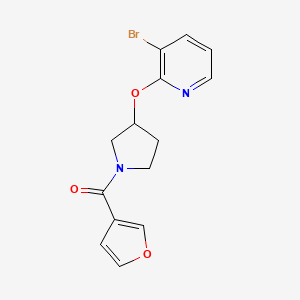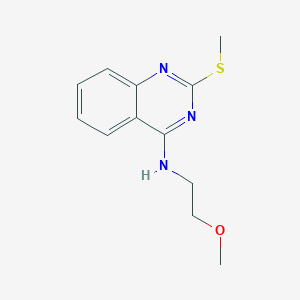
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with a methoxyethyl group at the nitrogen atom and a methylsulfanyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-aminobenzonitrile.
Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.
Substitution Reactions: The quinazoline core is then subjected to substitution reactions to introduce the methoxyethyl and methylsulfanyl groups. This involves the use of reagents such as methoxyethyl chloride and methylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine: Unique due to its specific substituents.
2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxyethyl group.
N-(2-methoxyethyl)-4-quinazolinamine: Lacks the methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both methoxyethyl and methylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-7-13-11-9-5-3-4-6-10(9)14-12(15-11)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDUJQDQNMUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454187.png)
![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)
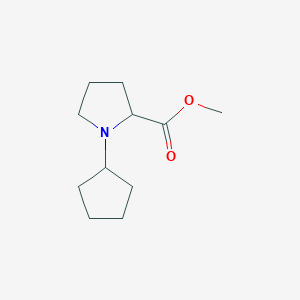
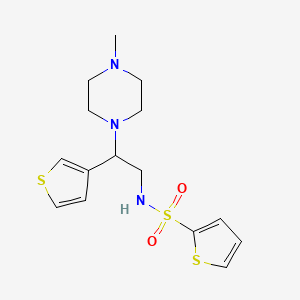
![tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2454197.png)
![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)

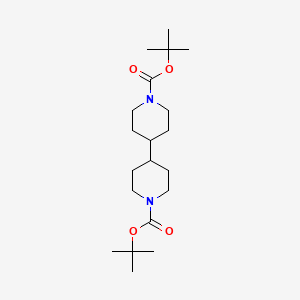
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)
![3,5-difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2454207.png)
![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)
